Hept-1-ene-3,5-diyne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6065-86-7 |
|---|---|
Molecular Formula |
C7H6 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
hept-1-en-3,5-diyne |
InChI |
InChI=1S/C7H6/c1-3-5-7-6-4-2/h3H,1H2,2H3 |
InChI Key |
GDSWHFDAAUWLLE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CC=C |
Origin of Product |
United States |
Chemical Properties of Hept 1 Ene 3,5 Diyne
The fundamental chemical properties of Hept-1-ene-3,5-diyne are derived from its molecular formula and structure. These properties are essential for its identification and for predicting its behavior in chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H6 |
| Molecular Weight | 90.12 g/mol |
| IUPAC Name | hept-1-en-3,5-diyne |
| CAS Number | 6065-86-7 |
Data sourced from PubChem CID 12346769. nih.gov
Synthesis of Hept 1 Ene 3,5 Diyne
Elimination Reactions
One potential, though less direct, pathway to constructing the diyne portion of the molecule involves double dehydrohalogenation. This classic method for forming alkynes involves treating a vicinal or geminal dihalide with a strong base. libretexts.orgchemistrysteps.com For instance, a suitably substituted dihaloalkane could undergo a twofold elimination to generate the diyne fragment, which could then be coupled with a vinyl-containing component.
The Bergman Cyclization: Detailed Mechanistic Investigations
Coupling Reactions
Modern palladium- and copper-catalyzed cross-coupling reactions are the most powerful tools for assembling enediyne frameworks. A plausible route to this compound would involve the coupling of a vinyl halide (e.g., vinyl bromide) with a terminal diyne, or a vinylboronic acid with a halo-diyne, via reactions such as the Sonogashira or Suzuki coupling. organic-chemistry.org These methods are highly efficient for creating the C(sp2)-C(sp) bond that links the alkene and alkyne parts of the molecule. rsc.orgnih.gov
Advanced Spectroscopic and Structural Characterization of Hept 1 Ene 3,5 Diyne
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon framework and proton environments in organic molecules. For Hept-1-ene-3,5-diyne, ¹H and ¹³C NMR would provide definitive evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl and methyl protons. The chemical shifts are influenced by the electronic environment, particularly the deshielding effects of the π-systems. The vinyl protons at the C-1 position are expected to resonate at a lower field compared to the methyl protons at the C-7 position due to their proximity to the conjugated system.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal seven distinct carbon signals, corresponding to each carbon atom in the molecule's unique electronic environment. The sp-hybridized carbons of the alkyne groups are expected to appear in a characteristic downfield region. The sp²-hybridized carbons of the alkene will also have distinct chemical shifts.
Below are the predicted NMR chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (vinyl) | 5.0 - 6.0 | 115 - 125 |
| C2 (vinyl) | 5.5 - 6.5 | 130 - 140 |
| C3 (alkynyl) | - | 70 - 80 |
| C4 (alkynyl) | - | 65 - 75 |
| C5 (alkynyl) | - | 65 - 75 |
| C6 (alkynyl) | - | 70 - 80 |
| C7 (methyl) | 1.8 - 2.5 | 5 - 15 |
Note: These are estimated values based on typical chemical shift ranges for similar functional groups.
Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands for the C-H, C=C, and C≡C bonds. The C-H stretching vibrations of the vinyl and methyl groups would appear in the 2900-3100 cm⁻¹ region. The C=C stretching of the alkene is expected around 1620-1680 cm⁻¹. The most prominent features would be the C≡C stretching vibrations of the diyne moiety, which are expected in the 2100-2260 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy is particularly sensitive to the symmetric vibrations of nonpolar bonds, making it an excellent tool for characterizing the diyne backbone of this compound. Strong Raman signals are expected for the C≡C triple bond stretches, complementing the information from IR spectroscopy. For polyynes, the Raman peaks located in the 1800-2300 cm⁻¹ spectral range serve as a fingerprint for the sp-carbon chain.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Technique |
| Vinyl C-H stretch | 3010 - 3095 | IR, Raman |
| Methyl C-H stretch | 2850 - 2960 | IR, Raman |
| C≡C stretch | 2100 - 2260 | IR, Raman (strong) |
| C=C stretch | 1620 - 1680 | IR, Raman |
Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure of conjugated molecules by examining the transitions of electrons between molecular orbitals.
UV-Vis Spectroscopy
The conjugated system of this compound is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The π → π* transitions of the conjugated enediyne system will result in strong absorptions. As the extent of conjugation in polyynes increases, the HOMO-LUMO energy gap decreases, leading to a shift in absorption to longer wavelengths (a bathochromic or red shift). libretexts.org For enediyne isomers of tetraethynylethene, a characteristic vibronic progression is observed between 260-320 nm. nih.gov
Fluorescence Spectroscopy
Upon absorption of light, molecules like this compound can relax to the ground state by emitting light, a process known as fluorescence. The emission wavelength is typically longer than the absorption wavelength (Stokes shift). Studies on bis-enediynes have shown that extending π-conjugation can lead to red-shifted emissions and substantial increases in fluorescence quantum yields. nih.gov The fluorescence properties of this compound would be sensitive to its molecular environment and any structural modifications.
| Spectroscopic Parameter | Expected Observation |
| UV-Vis Absorption Maximum (λmax) | Expected in the range of 250-350 nm, with a distinct vibronic structure. |
| Molar Absorptivity (ε) | High values are expected due to the allowed π → π* transitions. |
| Fluorescence Emission | Emission at a longer wavelength than the absorption maximum. |
High-Resolution Rotational Spectroscopy for Gas-Phase Structure Determination
High-resolution rotational spectroscopy, often in the microwave region, is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. By measuring the rotational constants of a molecule, it is possible to determine bond lengths and angles with very high accuracy.
X-ray Diffraction Analysis of Crystalline Derivatives
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the relatively volatile this compound may be challenging, the analysis of a crystalline derivative could provide invaluable structural information.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which atomic positions can be determined with high precision. This would reveal exact bond lengths, bond angles, and intermolecular interactions in the solid state. For synthetic polyynes with bulky end caps, X-ray crystallography has shown that the backbone can be curved or helical due to crystal packing effects. wikipedia.org The structure of enediyne-containing natural products and their derivatives has also been successfully elucidated using this technique. nih.govacs.org
Surface-Sensitive Spectroscopies (e.g., XPS) for Material Characterization
When this compound is part of a thin film or adsorbed onto a surface, surface-sensitive spectroscopic techniques are necessary for its characterization.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. By irradiating a surface with X-rays, photoelectrons are emitted, and their kinetic energies are measured. For a film containing this compound, XPS would primarily detect carbon, and high-resolution scans of the C 1s region could potentially distinguish between the different hybridization states (sp, sp², sp³) of the carbon atoms. This technique is highly surface-sensitive, typically probing the top 1-10 nanometers of a material.
Other surface-sensitive techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) could provide topographical information and probe the electronic properties of this compound molecules on a conductive substrate.
Reactions of Hept 1 Ene 3,5 Diyne
Bergman Cyclization
When heated, acyclic enediynes like Hept-1-ene-3,5-diyne can undergo the Bergman cyclization. organic-chemistry.org This reaction transforms the enediyne into a highly reactive intermediate known as a p-benzyne or 1,4-didehydrobenzene diradical. wikipedia.org This diradical species is a powerful hydrogen-abstracting agent. researchgate.net In the presence of a suitable hydrogen-atom donor (such as 1,4-cyclohexadiene), it will abstract hydrogen atoms to form a stable aromatic ring. wikipedia.org While acyclic enediynes typically require high temperatures (often above 200°C) to cyclize, this reaction is the cornerstone of the biological activity of natural enediyne antibiotics, where ring strain dramatically lowers the activation energy, allowing the reaction to proceed at physiological temperatures. organic-chemistry.orgwikipedia.org
Applications in Advanced Materials Science Leveraging Hept 1 Ene 3,5 Diyne Architectures
Building Blocks in Complex Organic Synthesis
The enediyne scaffold, exemplified by Hept-1-ene-3,5-diyne, is a valuable synthon in the construction of larger, more complex molecular frameworks. nih.gov The terminal alkyne and vinyl groups provide reactive handles for a variety of coupling reactions, enabling chemists to elaborate the core structure into intricate designs.
Key synthetic transformations involving enediyne building blocks include:
Palladium-catalyzed cross-coupling reactions: Reactions like the Sonogashira coupling are instrumental in linking terminal alkynes with aryl or vinyl halides. This allows for the extension of the π-conjugated system, a critical step in the synthesis of molecular wires and oligomers for organic electronics. nih.gov
Copper-catalyzed coupling reactions: The Glaser-Hay coupling can be used to dimerize terminal alkynes, forming symmetric buta-1,3-diyne linkages. This reaction is fundamental in the synthesis of polydiacetylenes and other diyne-containing polymers. More selective methods like the Cadiot-Chodkiewicz coupling allow for the synthesis of unsymmetrical 1,3-diynes. organic-chemistry.org
Cycloaromatization Reactions: Enediynes are renowned for their ability to undergo thermal or photochemically induced cycloaromatization, most notably the Bergman cyclization. wikipedia.orgscispace.com This reaction transforms the enediyne core into a highly reactive p-benzyne diradical, which can then be trapped to form stable aromatic structures. wikipedia.orgrsc.org This intrinsic reactivity is not only crucial for creating polyphenylene polymers but also forms the basis of the biological activity of naturally occurring enediyne antitumor antibiotics. nih.govnih.gov
The strategic use of these reactions allows for the precise assembly of complex molecules where the rigid and linear enediyne unit imparts specific conformational and electronic properties to the final structure.
Synthesis of Novel π-Conjugated Polymers and Oligomers
The structure of this compound is intrinsically suited for polymerization, leading to novel π-conjugated polymers and oligomers. These materials are characterized by a backbone of alternating single and multiple bonds, which facilitates the delocalization of electrons and gives rise to useful electronic and optical properties. ucm.es
Polymerization of enediyne monomers can be achieved through several routes. For instance, thermal treatment of enediynes can trigger Bergman cyclization, where the resulting diradicals initiate polymerization to form conjugated polyphenylenes. rsc.org This method produces polymers with excellent thermal stability. researchgate.net Alternatively, transition metal-catalyzed coupling reactions can be used to link enediyne monomers together in a controlled fashion, yielding polymers like polydiacetylenes and polytriacetylenes with highly regular structures. nsf.gov The properties of the resulting polymers can be significantly influenced by the specific monomer structure and the polymerization method employed. oup.com
| Polymer Type | Monomer Architecture | Polymerization Method | Key Properties | Reference |
|---|---|---|---|---|
| Polyphenylene | Maleimide-based enediyne | Thermal Bergman Cyclization | Good solubility, excellent thermal stability, presence of stable radical chain ends. | rsc.org |
| Polydiacetylene (PDA) | trans-Enediyne (tEDY) | Acyclic Diyne Metathesis | Soluble, allows for solution-based synthesis of PDAs. | nsf.gov |
| Polytriacetylene | trans-Enediyne (tEDY) | Glaser–Hay Coupling | Aromatic units directly attached to the polymer main chain, affecting electronic properties. | nsf.gov |
| Polydiacetylene | (E)-10-phenyldec-9-en-5,7-diynyl N-phenylcarbamate | Solid-State Polymerization (γ-ray) | Crystalline polymer with long-wavelength absorption maximum at 655 nm. | oup.com |
The semiconducting nature of π-conjugated polymers makes them prime candidates for active materials in organic electronic devices. ucm.es Polymers derived from enediyne architectures are explored for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs).
In OFETs, these polymers serve as the semiconductor channel where charge transport occurs. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor. The rigid, planar structures and extended π-conjugation that can be achieved with enediyne-based polymers are beneficial for efficient intermolecular charge hopping, potentially leading to high mobility values. mdpi.comrsc.org
In OSCs, conjugated polymers typically function as the electron donor material in a bulk heterojunction blend with an electron acceptor. researchgate.netscispace.com The polymer's ability to absorb sunlight and generate excitons, as well as its ability to transport the resulting positive charges (holes) to the electrode, are critical for device efficiency. The tunable electronic structure of enediyne-based polymers allows for the optimization of their absorption spectra and energy levels to better match the solar spectrum and the energy levels of the acceptor material, thereby maximizing power conversion efficiency (PCE). nih.gov
| Device Type | Active Material Type | Key Performance Metric | Achieved Value | Reference |
|---|---|---|---|---|
| OFET | n-type small molecule | Electron Mobility (μ) | 12.6 cm²/V·s | rsc.org |
| OFET | n-type polymer | Electron Mobility (μ) | 14.9 cm²/V·s | rsc.org |
| OFET | p-6P / VOPc with high-k polymer dielectric | Hole Mobility (μ) | 0.49 cm²/V·s | rsc.org |
| All-Polymer Solar Cell | PM6:PY-IT blend with PDINN interlayer | Power Conversion Efficiency (PCE) | 16.41% | nih.gov |
| Inverted Organic Solar Cell | Non-fullerene active layer with PA-modified ZnO | Power Conversion Efficiency (PCE) | 16.2% | rsc.org |
The high carbon-to-hydrogen ratio and extensive unsaturation of molecules like this compound make them attractive precursors for advanced, carbon-rich materials. researchgate.net Through processes like thermal pyrolysis, enediyne-based polymers can be converted into materials such as glassy carbons or other nanostructured carbons. The Bergman cyclization is particularly relevant in this context, as the diradical intermediates it generates can initiate cross-linking and aromatization processes that lead to the formation of robust, extended graphitic networks. researchgate.net This bottom-up approach, starting from well-defined molecular precursors, offers a potential route to creating tailored carbon materials with specific porosities, conductivities, and thermal stabilities for applications in energy storage and catalysis.
Development of Specialty Chemicals and Nanotechnology Applications
Beyond polymers, the enediyne architecture is central to the development of specialty chemicals and has significant implications for nanotechnology. The most striking example of enediyne-based specialty chemicals is the class of natural antitumor antibiotics, such as Calicheamicin and Neocarzinostatin. wikipedia.orgufl.edu These molecules possess a nine- or ten-membered enediyne ring that acts as a "warhead." wikipedia.org Upon biological activation, it undergoes cycloaromatization to generate a reactive diradical that cleaves cellular DNA, leading to potent cytotoxicity. nih.govufl.edu This unique reactivity has made enediynes a focal point in the development of highly targeted anticancer therapies. nih.gov
In nanotechnology, the rigid, linear, and conjugated nature of oligomers derived from enediyne units makes them ideal candidates for molecular wires. wikipedia.orgnih.gov These molecular-scale components are designed to conduct electrical current and are considered fundamental building blocks for future molecular electronic devices. wikipedia.orgaps.org Theoretical and experimental studies on polyynes and oligo(phenylene ethynylene)s, which share structural similarities with polymerized enediynes, have shown that they can exhibit high conductance, making them promising for wiring molecular-scale circuits. nih.govaps.org
Future Research Directions and Unresolved Challenges in Hept 1 Ene 3,5 Diyne Chemistry
Catalyst Development for Enhanced Selectivity and Efficiency
The selective functionalization of Hept-1-ene-3,5-diyne presents a considerable challenge due to the presence of multiple reactive sites: a terminal vinyl group and two internal alkyne moieties. Future research will undoubtedly focus on the development of sophisticated catalyst systems that can differentiate between these functionalities with high precision.
Transition metal catalysis is a promising avenue for achieving such selectivity. For instance, palladium and rhodium complexes have shown efficacy in the controlled reactions of other enynes and diynes. The challenge lies in designing ligands that can tune the electronic and steric properties of the metal center to favor a specific reaction pathway, such as selective hydrogenation, cross-coupling, or cyclization. A key research goal will be to develop catalysts that can selectively hydrogenate one of the triple bonds or the double bond, leaving the other unsaturated functionalities intact.
Furthermore, the development of catalysts for the regioselective addition of various reagents across the unsymmetrical enediyne backbone is a critical area for investigation. This would enable the synthesis of a diverse range of functionalized derivatives with tailored properties. The table below outlines potential catalyst systems and their hypothetical selectivities for the hydrogenation of this compound, representing a target for future catalyst development.
| Catalyst System | Target Selectivity | Potential Outcome | Hypothetical Yield (%) |
|---|---|---|---|
| Pd/C with quinoline (B57606) poison | Selective hydrogenation of one alkyne | Hept-1,5-diene-3-yne | 85 |
| Lindlar's catalyst | Selective hydrogenation of both alkynes | Hept-1,3,5-triene | 90 |
| Wilkinson's catalyst (RhCl(PPh3)3) | Selective hydrogenation of the terminal alkene | Heptane-3,5-diyne | 75 |
| Crabtree's catalyst ([Ir(cod)py(PCy3)]PF6) | Stereoselective hydrogenation of the alkene | (R)- or (S)-Heptane-3,5-diyne | >95 (with chiral ligand) |
Discovery of Unprecedented Reactivity Modes
Beyond established reactions, the unique electronic structure of this compound suggests the potential for discovering novel reactivity modes. The conjugated system could participate in a variety of pericyclic reactions, such as Diels-Alder cycloadditions where it could act as either the diene or the dienophile, depending on the reaction partner. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.comyoutube.comwikipedia.orged.govmasterorganicchemistry.comresearchgate.net Investigating its behavior with a range of dienophiles and dienes will be crucial to understanding its cycloaddition chemistry.
Photochemical transformations represent another underexplored area. Irradiation of this compound could lead to interesting intramolecular cyclizations or rearrangements, potentially yielding novel carbocyclic or heterocyclic frameworks. Furthermore, the exploration of radical reactions involving this enediyne could unveil new pathways for C-C and C-heteroatom bond formation. A significant challenge will be to control the regioselectivity of these reactions and to characterize the often transient intermediates involved.
Computational Prediction and Rational Design of Novel Derivatives
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and its derivatives, thereby guiding synthetic efforts. Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, frontier molecular orbitals, and reaction pathways. Such studies can help in understanding the regioselectivity of addition reactions and the feasibility of various pericyclic reactions.
Moreover, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of molecules with desired electronic or optical properties. For instance, by systematically modifying the substituents on the enediyne backbone, it may be possible to tune the HOMO-LUMO gap and predict which derivatives would be suitable for applications in organic electronics. The following table presents a hypothetical comparison of computed electronic properties for designed derivatives of this compound.
| Derivative | Substituent at C7 | Computed HOMO (eV) | Computed LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| This compound | -H | -6.2 | -1.1 | 5.1 |
| 7-Nitro-hept-1-ene-3,5-diyne | -NO2 | -6.8 | -2.0 | 4.8 |
| 7-Amino-hept-1-ene-3,5-diyne | -NH2 | -5.7 | -0.9 | 4.8 |
| 7-Cyano-hept-1-ene-3,5-diyne | -CN | -6.6 | -1.8 | 4.8 |
Expansion of Materials Science Applications with Tailored Properties
The rigid, conjugated structure of this compound makes it an attractive building block for novel organic materials. A primary research direction will be its use as a monomer in the synthesis of conjugated polymers. rsc.orgnih.govresearchgate.net Polymerization through the vinyl group or the alkyne moieties could lead to polymers with interesting electronic and optical properties, potentially finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could result in materials with high porosity and unique host-guest properties. The design and synthesis of derivatives with specific functional groups for self-assembly into well-defined nanostructures is another exciting prospect. These materials could have applications in gas storage, catalysis, and nonlinear optics. mdpi.commdpi.com A major challenge in this area will be to develop synthetic methods that allow for precise control over the polymer or framework architecture to achieve the desired material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
